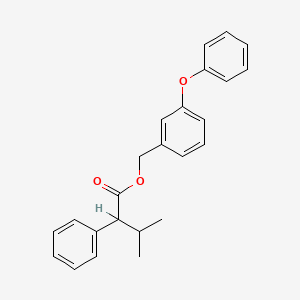
m-Phenoxybenzyl 3-methyl-2-phenylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Phenoxybenzyl 3-methyl-2-phenylbutyrate: is an organic compound with the molecular formula C24H24O3 It is known for its unique structure, which includes a phenoxybenzyl group attached to a 3-methyl-2-phenylbutyrate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-Phenoxybenzyl 3-methyl-2-phenylbutyrate typically involves the reaction of m-phenoxybenzyl alcohol with 3-methyl-2-phenylbutyric acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize advanced techniques such as continuous flow reactors to optimize reaction efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: m-Phenoxybenzyl 3-methyl-2-phenylbutyrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: m-Phenoxybenzyl 3-methyl-2-phenylbutyrate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biochemical pathways .
Medicine: Its unique structure may allow for the targeting of specific molecular pathways involved in disease .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of m-Phenoxybenzyl 3-methyl-2-phenylbutyrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
m-Phenoxybenzyl alcohol: This compound shares the phenoxybenzyl group but lacks the 3-methyl-2-phenylbutyrate moiety.
3-Phenoxybenzoic acid derivatives: These compounds have similar structural features and are studied for their pharmacological activities.
Uniqueness: m-Phenoxybenzyl 3-methyl-2-phenylbutyrate is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
56562-69-7 |
|---|---|
Molekularformel |
C24H24O3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl 3-methyl-2-phenylbutanoate |
InChI |
InChI=1S/C24H24O3/c1-18(2)23(20-11-5-3-6-12-20)24(25)26-17-19-10-9-15-22(16-19)27-21-13-7-4-8-14-21/h3-16,18,23H,17H2,1-2H3 |
InChI-Schlüssel |
RMCDVZLYPKSSPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


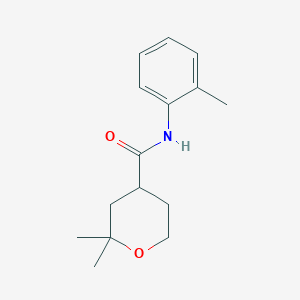

![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
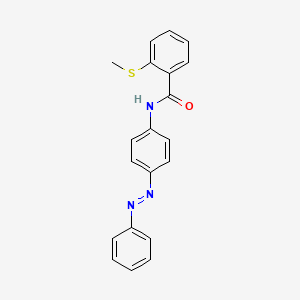
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)

![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
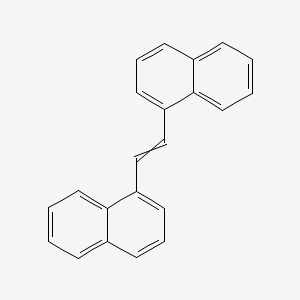

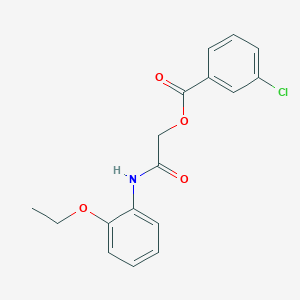
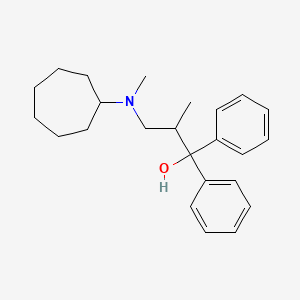
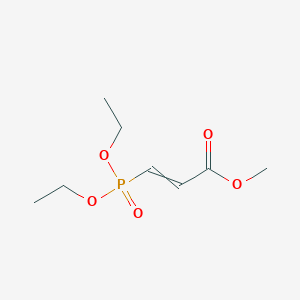

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
